4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H2Cl2F3N2S. It is a pyrimidine derivative characterized by the presence of chlorine, methylsulfanyl, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine typically involves the chlorination of 2-methylsulfanyl-6-(trifluoromethyl)pyrimidine. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure consistency and quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed:
Substitution Products: Amino or thiol-substituted pyrimidines.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Comparison: 4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns, oxidation states, and coupling efficiencies, making it a valuable compound for targeted applications .
Properties
CAS No. |
85730-39-8 |
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Molecular Formula |
C6H3Cl2F3N2S |
Molecular Weight |
263.07 g/mol |
IUPAC Name |
4,5-dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3Cl2F3N2S/c1-14-5-12-3(6(9,10)11)2(7)4(8)13-5/h1H3 |
InChI Key |
SPXQHAXDCYYVFX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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